Cas no 16257-88-8 (4-Amino-L-trans-proline)

4-Amino-L-trans-proline structure
4-Amino-L-trans-proline structure
商品名:4-Amino-L-trans-proline
CAS番号:16257-88-8
MF:C5H10N2O2
メガワット:130.1451
MDL:MFCD03788066
CID:135748
PubChem ID:13419852

4-Amino-L-trans-proline 化学的及び物理的性質

名前と識別子

    • (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
    • 4-Amino-L-trans-proline
    • L-Proline, 4- amino-, (4R)-
    • (4R)-4-Amino-L-proline
    • L-trans-4-Amino-proline
    • trans-4-Amino-L-prolin
    • trans-4-Amino-prolin
    • trans-4-aminoproline
    • DTXSID50540264
    • L-Proline, 4-amino-, (4R)- (9CI)
    • SCHEMBL932832
    • L-Proline, 4-amino-, (4R)-
    • AKOS006283765
    • EN300-194324
    • (2S,4R)-4-AMINOPYRROLIDINE-2-CARBOXYLICACID
    • 16257-88-8
    • J-009954
    • L-Proline,4-amino-,(4R)-
    • CHEBI:209155
    • AKOS005258753
    • trans-4-aminoprolin
    • (-)-trans-4-Aminoproline
    • MDL: MFCD03788066
    • インチ: InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1
    • InChIKey: SHINASQYHDCLEU-DMTCNVIQSA-N
    • ほほえんだ: C1[C@H](CN[C@@H]1C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 130.07400
  • どういたいしつりょう: 130.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.6
  • トポロジー分子極性表面積: 75.4A^2

じっけんとくせい

  • 密度みつど: 1.244
  • ふってん: 289 ºC
  • フラッシュポイント: 128 ºC
  • PSA: 75.35000
  • LogP: -0.21070

4-Amino-L-trans-proline セキュリティ情報

4-Amino-L-trans-proline 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Amino-L-trans-proline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A593885-100mg
4-Amino-L-trans-proline
16257-88-8
100mg
$ 627.00 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R76680-0.25g
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid
16257-88-8 97%
0.25g
¥1659.0 2024-07-19
Advanced ChemBlocks
A-335-250MG
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid
16257-88-8 97%
250MG
$245 2023-09-15
Advanced ChemBlocks
A-335-5G
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid
16257-88-8 97%
5G
$1,905 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-479800-250 mg
4-Amino-L-trans-proline,
16257-88-8
250MG
¥2,256.00 2023-07-11
TRC
A593885-2.5g
4-Amino-L-trans-proline
16257-88-8
2.5g
$ 965.00 2021-05-07
Advanced ChemBlocks
A-335-1G
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid
16257-88-8 97%
1G
$560 2023-09-15
Chemenu
CM197580-1g
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid
16257-88-8 95%
1g
$805 2023-03-07
1PlusChem
1P00AM3G-250mg
L-Proline, 4-amino-, (4R)- (9CI)
16257-88-8 97%
250mg
$178.00 2024-06-19
1PlusChem
1P00AM3G-500mg
L-Proline, 4-amino-, (4R)- (9CI)
16257-88-8 97%
500mg
$256.00 2024-06-19

4-Amino-L-trans-proline 関連文献

4-Amino-L-trans-prolineに関する追加情報

Recent Advances in the Research of 4-Amino-L-trans-proline (CAS: 16257-88-8)

4-Amino-L-trans-proline (CAS: 16257-88-8) is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its trans-configuration and amino substitution at the 4-position of the proline ring, serves as a versatile building block in peptide synthesis and drug design. Recent studies have explored its role in modulating protein-protein interactions, enhancing peptide stability, and serving as a scaffold for novel bioactive molecules.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the incorporation of 4-Amino-L-trans-proline into cyclic peptides targeting the PD-1/PD-L1 immune checkpoint pathway. The study demonstrated that peptides containing this modified proline derivative exhibited improved binding affinity and metabolic stability compared to their native counterparts. The enhanced pharmacokinetic properties were attributed to the rigid trans-configuration and the additional amino group, which facilitated hydrogen bonding with the target protein.

Another notable advancement was reported in the field of antibiotic development. A team from the University of Cambridge utilized 4-Amino-L-trans-proline as a key intermediate in the synthesis of novel glycopeptide antibiotics. The compound's ability to introduce conformational constraints and its compatibility with solid-phase peptide synthesis (SPPS) were highlighted as critical factors in the successful development of these antibiotics, which showed potent activity against multidrug-resistant Gram-positive bacteria.

The structural versatility of 4-Amino-L-trans-proline has also been exploited in the design of peptidomimetics. A recent Nature Communications article detailed its use in creating inhibitors of the SARS-CoV-2 main protease. The researchers found that the amino group at the 4-position allowed for additional interactions with the protease's active site, leading to inhibitors with sub-micromolar IC50 values. This study underscores the potential of 4-Amino-L-trans-proline in addressing emerging viral threats.

From a synthetic chemistry perspective, advancements in the scalable production of 4-Amino-L-trans-proline have been achieved. A 2024 patent application by a leading pharmaceutical company described an efficient enzymatic resolution process for the large-scale synthesis of this compound, addressing previous challenges related to racemization and yield. This development is expected to facilitate broader application of 4-Amino-L-trans-proline in drug discovery programs.

In conclusion, recent research on 4-Amino-L-trans-proline (CAS: 16257-88-8) has demonstrated its growing importance in medicinal chemistry and chemical biology. Its unique structural features enable diverse applications, from immune checkpoint modulation to antibiotic development and antiviral drug design. The continued exploration of this compound and its derivatives is likely to yield further breakthroughs in therapeutic development and chemical synthesis methodologies.

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